FP-biotin
Overview
Description
This compound is widely used in activity-based protein profiling (ABPP) to analyze and enrich active serine hydrolases in complex proteomes . The fluorophosphonate moiety is known for its ability to covalently bind to the active site of serine hydrolases, making FP-Biotin a valuable tool in proteomic studies .
Mechanism of Action
Target of Action
FP-Biotin, a biotinylated fluorophosphonate, is primarily targeted towards serine hydrolases . Serine hydrolases are a large and diverse enzyme family that includes known drug targets such as penicillin-binding proteins (PBPs), and other underexplored subfamilies . This compound has been shown to quantify the activity of FAAH, ABHD6, and MAG-lipase . These enzymes play crucial roles in various metabolic and physiological processes.
Mode of Action
this compound interacts with its targets in an activity-dependent manner . It labels these proteins, allowing for the visualization of dynamics in both protein function and expression . This interaction results in the inhibition of several key serine hydrolases .
Biochemical Pathways
this compound affects several biochemical pathways. Biotin, the parent compound of this compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide. It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids
Pharmacokinetics
It is known that this compound has good reactivity with human ache and bche despite its large biotin group This suggests that this compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile
Result of Action
The result of this compound’s action is the detection of numerous serine hydrolases, many of which display tissue-restricted patterns of expression . This allows for the monitoring of dynamics simultaneously in both protein function and expression . Additionally, this compound’s action can lead to the inhibition of several key serine hydrolases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can vary across different strains and growth conditions . Additionally, the compound’s reactivity can be affected by the presence of other compounds in the environment
Biochemical Analysis
Biochemical Properties
FP-Biotin plays a significant role in biochemical reactions, particularly in the study of serine hydrolases . It interacts with these enzymes, many of which display tissue-restricted patterns of expression . The interaction between this compound and serine hydrolases is activity-dependent, meaning that the probe labels these proteins based on their activity .
Cellular Effects
This compound influences cell function by interacting with various proteins within the cell . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely through its interaction with serine hydrolases . By labeling these proteins, this compound can provide insights into their function and expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serine hydrolases . This binding is activity-dependent, allowing this compound to label these proteins based on their activity . This mechanism provides a means to study the function and expression of these enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathways of serine hydrolases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FP-Biotin involves several steps. One of the improved synthetic routes includes the attachment of a fluorophosphonate moiety to a biotin tag via a polyethylene glycol linker . This method increases the efficiency of the probe synthesis and overcomes several problems associated with prior synthesis methods . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the attachment of the fluorophosphonate moiety to the biotin tag .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated synthesis equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: FP-Biotin primarily undergoes covalent binding reactions with serine hydrolases . This reaction is highly specific and involves the formation of a covalent bond between the fluorophosphonate moiety and the active site serine residue of the enzyme .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include fluorophosphonate derivatives, biotin, and polyethylene glycol . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Major Products Formed: The major product formed from the reaction of this compound with serine hydrolases is a covalently modified enzyme, where the fluorophosphonate moiety is attached to the active site serine residue .
Scientific Research Applications
FP-Biotin has a wide range of applications in scientific research. It is used extensively in activity-based protein profiling (ABPP) to study the activity of serine hydrolases in complex proteomes . This compound is also used in the identification of selective inhibitors for serine hydrolases, making it valuable in drug discovery and development . Additionally, this compound is used in various laboratory techniques such as western blotting, enzyme-linked immunosorbent assay (ELISA), and affinity chromatography for the detection and purification of proteins .
Comparison with Similar Compounds
FP-Biotin is unique in its combination of a fluorophosphonate moiety and a biotin tag, which allows for both the covalent modification of serine hydrolases and the subsequent detection and purification of the modified enzyme . Similar compounds include other fluorophosphonate-based probes such as FP-rhodamine and FP-alkyne, which also target serine hydrolases but differ in their detection tags . This compound is particularly advantageous due to the strong affinity of biotin for streptavidin, which facilitates efficient purification of the modified enzyme .
References
Properties
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647213 | |
Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259270-28-5 | |
Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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